Hypobromous acid

Food Safety Produce Sanitization Post-Harvest Intervention

Hypobromous acid (HOBr) is a weak, unstable oxyacid of bromine. It exists predominantly in aqueous solution and is recognized for its potent oxidizing properties.

Molecular Formula HBrO
BrHO
Molecular Weight 96.91 g/mol
CAS No. 13517-11-8
Cat. No. B080739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHypobromous acid
CAS13517-11-8
SynonymsHOBr
hydrogen oxybromide
hypobromous acid
hypobromous acid, ion (1-)
hypobromous acid, potassium salt
hypobromous acid, sodium salt
sodium hypobromite
Molecular FormulaHBrO
BrHO
Molecular Weight96.91 g/mol
Structural Identifiers
SMILESOBr
InChIInChI=1S/BrHO/c1-2/h2H
InChIKeyCUILPNURFADTPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hypobromous Acid (CAS 13517-11-8) Technical Overview for Procurement & Research


Hypobromous acid (HOBr) is a weak, unstable oxyacid of bromine [1]. It exists predominantly in aqueous solution and is recognized for its potent oxidizing properties [2]. Commercially, HOBr is generated on-site for use as a disinfectant and antimicrobial agent, with established regulatory approval from the FDA-FSIS for meat and poultry processing [3]. Its physicochemical properties, including a pKa of 8.65, differentiate its behavior in solution from common chlorine-based analogs [1].

Why Substituting Hypobromous Acid with Other Oxidizing Biocides Risks Performance Failure


Generic substitution of hypobromous acid with common oxidizing biocides like sodium hypochlorite (NaOCl) or hypochlorous acid (HOCl) is technically unsound due to fundamental differences in solution chemistry and activity under real-world conditions. The pKa of HOBr (8.65) is significantly higher than that of HOCl (7.53) [1], meaning HOBr remains largely undissociated and active in environments where HOCl would be largely ionized to the less active hypochlorite ion. Furthermore, direct comparative studies reveal that while HOBr may exhibit lower instantaneous kill kinetics than NaOCl in clean systems, it demonstrates superior sustained efficacy over extended storage periods and in the presence of organic load, directly impacting industrial process control and safety margins [2].

Quantitative Evidence Guide: Hypobromous Acid vs. Alternative Antimicrobials


Superior Sustained Bactericidal Efficacy in Produce Sanitization vs. Sodium Hypochlorite

HOBr demonstrates significantly greater sustained bactericidal efficacy on fresh produce compared to sodium hypochlorite (NaOCl). While initial kill rates for NaOCl are higher, its efficacy rapidly diminishes due to instability. In a 10-day refrigerated storage study on lettuce, a combined treatment of 100 ppm NaOCl and 200 ppm HOBr achieved a 1.90 log CFU/g greater reduction in total aerobic bacteria compared to 100 ppm NaOCl alone, indicating the critical contribution of HOBr to long-term microbial control [1].

Food Safety Produce Sanitization Post-Harvest Intervention

Validated Reduction of Foodborne Pathogens on Carcass Hides

The efficacy of HOBr as a hide-on carcass antimicrobial intervention is quantitatively defined. Spraying cattle hides with a 500 ppm HOBr solution resulted in a 3.8 log CFU/100 cm² reduction in E. coli counts and a 3.7 log CFU/100 cm² reduction in total coliform counts, with prevalence of E. coli O157:H7 and Salmonella significantly reduced (P < 0.05) [1]. While the study does not contain a direct head-to-head comparator, the log reduction values provide a benchmark for comparison against other hide wash interventions. For context, a previous study found 4% sodium hydroxide reduced E. coli O157:H7 prevalence by 25.3%, but specific log reduction data is not directly comparable [2].

Meat Processing Pathogen Reduction Hide-On Carcass Intervention

pH-Dependent Activity Profile Differentiates HOBr from Hypochlorous Acid

The higher pKa of hypobromous acid (8.65) compared to hypochlorous acid (7.53) results in a fundamentally different pH-dependent activity profile [1]. At a typical water treatment pH of 8.0, approximately 18% of HOBr exists as the highly active undissociated acid, compared to only 25% for HOCl. However, as pH rises to 8.5, this disparity becomes more pronounced: HOBr is 59% undissociated, while HOCl is only 10% undissociated [2]. This shift means that in many practical applications with higher pH, HOBr maintains a greater proportion of its active, membrane-permeable form.

Disinfection Chemistry pH Dependence Bromine vs. Chlorine

Regulatory Acceptance Defines Permissible Use Concentrations

Hypobromous acid is explicitly approved by the FDA as a food contact substance (FCN No. 1106) for use in meat and poultry processing [1]. The regulatory specification limits total bromine to 300 ppm (equivalent to 182 ppm HOBr) for meat and 200 ppm (121 ppm HOBr) for poultry [2]. This contrasts with the broader, often less specific, regulatory status of some alternative oxidizers like peroxyacetic acid (PAA), which has different use limitations. The USDA FSIS has also added HOBr to its list of suitable ingredients .

Food Contact Substance FDA Regulation FSIS Compliance

Stabilization Technology Enables Extended Shelf-Life Formulations

A key barrier to the use of hypobromous acid is its inherent instability in solution. Patented stabilization methods, such as the use of dissolved inorganic carbon (DIC) in the form of bicarbonate or carbonate, allow for the formulation of HOBr solutions that are stable for at least six months [1]. These formulations can maintain an available free bromine (AFB) content from about 10 to 5,000 ppm at a pH of 4.0 to 7.5 [1]. This contrasts with unstabilized HOBr or sodium hypochlorite solutions, which suffer from rapid degradation, particularly in the presence of heat or light.

Formulation Stability Biocide Storage On-Site Generation

High-Value Application Scenarios for Hypobromous Acid Based on Differential Evidence


Long-Dwell Pathogen Control in Fresh-Cut Produce Processing

In processes where product is washed and then stored under refrigeration for extended periods (e.g., 5-14 days), the sustained antimicrobial activity of HOBr offers a clear advantage. The evidence showing a 1.91 log CFU/g greater reduction in aerobic bacteria on lettuce after 10 days (when combined with NaClO) compared to NaClO alone [1] directly supports its use for improving food safety and extending shelf-life in bagged salads and fresh-cut vegetables. Procurement in this sector should prioritize HOBr for wash systems where residual protection is critical.

Hide-On Carcass Antimicrobial Intervention in Beef Slaughter

For beef processors, the use of HOBr as a hide-on carcass spray is a validated, FDA-FSIS approved intervention for reducing pathogen prevalence. The quantitative data demonstrating a 3.8 log CFU/100 cm² reduction in E. coli at 500 ppm [2] provides a performance benchmark for HACCP plan validation. This scenario is specifically supported by regulatory approval (FCN 1106/1197) and defined usage limits (182 ppm HOBr for meat) [3], making it a straightforward, compliance-driven procurement decision.

Cooling Tower and Industrial Water Treatment Under Alkaline Conditions

In industrial water systems operating at pH > 8.0, such as many cooling towers, the higher pKa of HOBr (8.65) results in a significantly greater fraction of the active, undissociated biocide compared to chlorine-based alternatives [4]. At pH 8.5, HOBr is approximately 5.9 times more active than HOCl based on the proportion of undissociated acid. This chemical property makes HOBr a superior choice for maintaining microbial control and mitigating biofilm in alkaline water circuits, directly impacting energy efficiency and equipment lifespan.

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